

# Technical Support Center: Off-Target Effects of Infigratinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Infigratinib |           |
| Cat. No.:            | B612010      | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing the off-target effects of **Infigratinib** in preclinical models.

# Frequently Asked Questions (FAQs)

Q1: What are the known on-target and primary off-target activities of Infigratinib?

A1: **Infigratinib** is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Its primary off-target activity is against FGFR4, but with significantly lower potency.[1][2] Preclinical studies have also shown that **Infigratinib** has much lower activity against other tyrosine kinases like VEGFR, BRAF, and EGFR.[1]

Q2: What are the potential consequences of **Infigratinib**'s off-target effects in preclinical studies?

A2: Off-target effects of kinase inhibitors can lead to unexpected phenotypic changes in cellular and animal models, potentially confounding experimental results. Some adverse effects observed in preclinical and clinical studies, such as certain toxicities, may be attributed to off-target activities.[4] For example, while hyperphosphatemia is a known on-target effect of FGFR inhibition, other adverse events could be linked to the inhibition of other kinases.[4]

Q3: How can I experimentally determine the off-target profile of **Infigratinib** in my model system?



A3: Several methods can be employed to determine the off-target profile of **Infigratinib**. A common approach is to perform a kinome scan using a large panel of purified kinases. This can be done using various assay formats, such as radiometric assays or luminescence-based assays like the ADP-Glo™ Kinase Assay. For a more physiologically relevant context, you can use cell-based assays like the NanoBRET™ Target Engagement Assay or proteome-wide methods such as the Cellular Thermal Shift Assay (CETSA) to identify targets in intact cells.

Q4: I am observing an unexpected phenotype in my **Infigratinib**-treated cells that doesn't seem to be related to FGFR inhibition. How can I troubleshoot this?

A4: First, confirm that the observed phenotype is dose-dependent and specific to **Infigratinib** treatment. Next, consider the possibility of off-target effects. You can perform a targeted analysis of kinases that are known to be potential off-targets of **Infigratinib** or conduct a broader, unbiased screen using kinome profiling or proteomic approaches. It is also crucial to ensure the purity and identity of your **Infigratinib** compound.

# Troubleshooting Guides Guide 1: Troubleshooting In Vitro Kinome Profiling Assays (e.g., ADP-Glo™)

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                 | Possible Cause                                                                                                                   | Troubleshooting Steps                                                                                                                                                                              |
|-------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High background signal                                | Contaminated reagents (e.g., ATP with ADP)                                                                                       | Use high-quality, fresh reagents. Include a "no enzyme" control to determine the background from the reagents.                                                                                     |
| Self-luminescence of the compound                     | Test the luminescence of the compound alone at the screening concentration. If it interferes, consider a different assay format. |                                                                                                                                                                                                    |
| Low signal or no kinase activity                      | Inactive enzyme                                                                                                                  | Ensure proper storage and handling of the kinase.  Perform a positive control with a known activator or substrate.                                                                                 |
| Incorrect assay conditions (pH, cofactors)            | Optimize the buffer conditions for each kinase. Refer to the manufacturer's recommendations.                                     |                                                                                                                                                                                                    |
| Inconsistent results                                  | Pipetting errors                                                                                                                 | Use calibrated pipettes and proper technique. Automate liquid handling if possible for high-throughput screens.                                                                                    |
| Plate reader settings not optimized                   | Optimize the read time and gain settings for your specific plate reader and assay format.                                        |                                                                                                                                                                                                    |
| IC50 value significantly<br>different from literature | Different assay conditions<br>(ATP concentration, substrate)                                                                     | Ensure your assay conditions, particularly the ATP concentration, are comparable to the reported values. IC50 values are highly dependent on the ATP concentration for ATP-competitive inhibitors. |



Check the stability of your

Infigratinib stock solution.

Prepare fresh dilutions for each experiment.

## **Quantitative Data**

# Table 1: Infigratinib On-Target and Key Off-Target Kinase Inhibition

This table summarizes the in vitro inhibitory activity of **Infigratinib** against its primary targets (FGFRs) and selected off-target kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs.<br>FGFR2 | Reference |
|---------------|-----------|-------------------------------|-----------|
| FGFR1         | 1.1       | 1.1x                          | [2]       |
| FGFR2         | 1.0       | 1x                            | [2]       |
| FGFR3         | 2.0       | 2x                            | [2]       |
| FGFR4         | 61        | 61x                           | [2]       |
| VEGFR2        | >70       | >70x                          | [1]       |
| BRAF          | >70       | >70x                          | [1]       |
| EGFR          | >70       | >70x                          | [1]       |

Note: IC50 values can vary depending on the specific assay conditions.

# Table 2: Kinome Scan of Infigratinib at 1 μM

This table presents a summary of a kinome scan of **Infigratinib** against a panel of 255 kinases at a concentration of 1  $\mu$ M. Data is presented as the percentage of kinases falling into different inhibition ranges.



| Inhibition Range | Percentage of Kinases |
|------------------|-----------------------|
| >95%             | < 5%                  |
| 90-95%           | < 2%                  |
| 50-90%           | ~5%                   |
| <50%             | >88%                  |

This data indicates that at a high concentration of 1  $\mu$ M, **Infigratinib** remains relatively selective, with the vast majority of the tested kinases being inhibited by less than 50%.

# **Experimental Protocols**

# Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™

Objective: To determine the IC50 of **Infigratinib** against a panel of kinases.

#### Materials:

- ADP-Glo™ Kinase Assay Kit (Promega)
- Purified recombinant kinases of interest
- Kinase-specific substrates
- **Infigratinib** stock solution (in DMSO)
- Kinase reaction buffer (specific to each kinase)
- White, opaque 384-well assay plates
- Multichannel pipette or automated liquid handler
- Plate reader with luminescence detection capabilities

#### Procedure:



- Compound Dilution: Prepare a serial dilution of Infigratinib in the appropriate kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
- Kinase Reaction Setup:
  - Add 2.5 μL of the diluted Infigratinib or vehicle (DMSO in buffer) to the wells of the 384well plate.
  - Add 2.5 μL of the kinase solution (at 2x the final desired concentration) to each well.
  - Pre-incubate the plate at room temperature for 15 minutes.
- Initiate Kinase Reaction:
  - Add 5 μL of a solution containing the kinase substrate and ATP (both at 2x the final desired concentration) to each well to start the reaction.
  - Incubate the plate at the optimal temperature for the kinase (usually 30°C) for the recommended reaction time (e.g., 60 minutes).
- Terminate Reaction and Deplete ATP:
  - Add 10 μL of ADP-Glo<sup>™</sup> Reagent to each well.
  - Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Detection:
  - Add 20 μL of Kinase Detection Reagent to each well.
  - Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
  - Subtract the background luminescence (no enzyme control) from all readings.



- Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
- Plot the normalized data against the logarithm of the Infigratinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Visualizations**





Click to download full resolution via product page

Caption: Infigratinib inhibits FGFR signaling, blocking downstream pathways.





Click to download full resolution via product page

Caption: A workflow for discovering and validating off-target effects.





Click to download full resolution via product page

Caption: Infigratinib has both on-target and potential off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infigratinib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]



- 4. Infigratinib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Off-Target Effects of Infigratinib in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612010#identifying-off-target-effects-of-infigratinib-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com